molecular formula C13H16N2O2 B13255200 benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate

benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate

Cat. No.: B13255200
M. Wt: 232.28 g/mol
InChI Key: FPINETZHLHKVQZ-UHFFFAOYSA-N
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Description

Benzyl N-{2-azabicyclo[211]hexan-5-yl}carbamate is a chemical compound with the molecular formula C13H17ClN2O2 It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate typically involves the reaction of benzyl chloroformate with 2-azabicyclo[2.1.1]hexane-5-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-{2-azabicyclo[2.1.1]hexan-4-yl}carbamate
  • rac-Benzyl N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride

Uniqueness

Benzyl N-{2-azabicyclo[2.1.1]hexan-5-yl}carbamate is unique due to its specific bicyclic structure and the presence of a benzyl group.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

benzyl N-(2-azabicyclo[2.1.1]hexan-5-yl)carbamate

InChI

InChI=1S/C13H16N2O2/c16-13(15-12-10-6-11(12)14-7-10)17-8-9-4-2-1-3-5-9/h1-5,10-12,14H,6-8H2,(H,15,16)

InChI Key

FPINETZHLHKVQZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1C2NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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